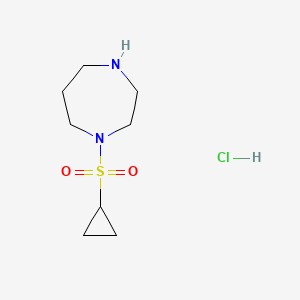

![molecular formula C13H24N2O3 B1376999 Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate CAS No. 1377187-33-1](/img/structure/B1376999.png)

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a chemical compound with the molecular formula C13H24N2O3 . It is also known by other names such as tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3, (H,15,16) . This indicates the presence of a spirocyclic structure with an oxa (oxygen) and aza (nitrogen) atom in the ring system. The compound also contains a carbamate group attached to the spirocyclic system .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is 256.34 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 3 . The topological polar surface area is 59.6 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Routes and Chemical Reactions

Research has focused on developing synthesis routes for spirocyclic compounds like tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate and investigating their reactions with other chemicals. For example, Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products (Moskalenko & Boev, 2012). Additionally, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the potential for further chemical derivations (Meyers et al., 2009).

Conformational and Structural Studies

Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of certain spirocyclic compounds, illustrating the importance of structural analysis in understanding their chemical properties (Jakubowska et al., 2013).

Potential Biological Activities

Antiviral Activities

A study by Apaydın et al. (2019) highlighted the synthesis of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives and their evaluation against human coronavirus, identifying compounds with significant inhibitory effects (Apaydın et al., 2019). This research suggests the potential of spirocyclic compounds in antiviral drug development.

Antitumor Activities

Yang et al. (2019) designed and synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, evaluating their antitumor activity against various cancer cell lines. Preliminary results showed that several compounds exhibited moderate to potent activity, indicating the therapeutic potential of these spirocyclic derivatives (Yang et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUKKOFVWISMOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)

![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)

![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)